![molecular formula C8H5Cl2N3O B13967007 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a pyrimidinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5,7-disubstituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth and proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its biological activities, including kinase inhibition and anticancer properties.
Uniqueness
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential for further functionalization, making it a versatile scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H5Cl2N3O |
|---|---|
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
5,7-dichloro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-3-11-4-2-5(9)13-7(10)6(4)8(14)12-3/h2H,1H3,(H,11,12,14) |
InChI-Schlüssel |
PTPWHSQXNVOBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=NC(=C2C(=O)N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
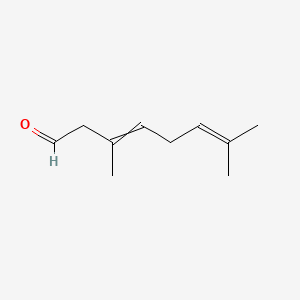

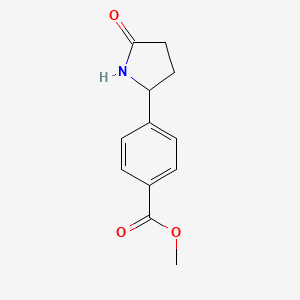
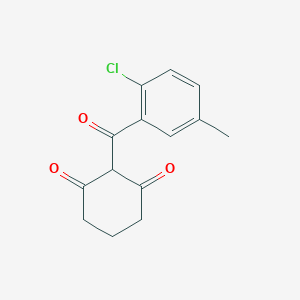
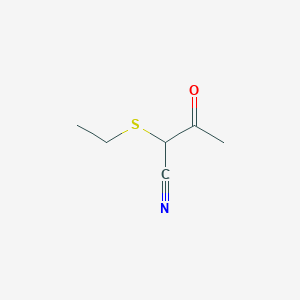
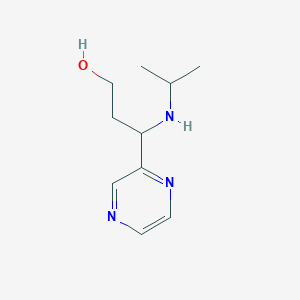
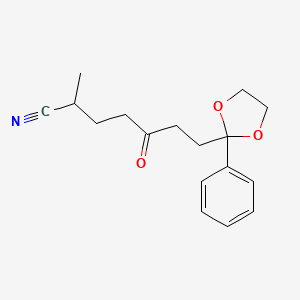

![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
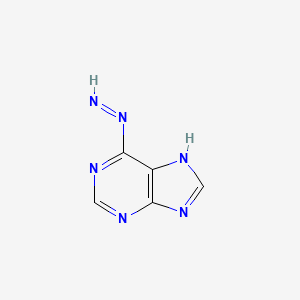

![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
